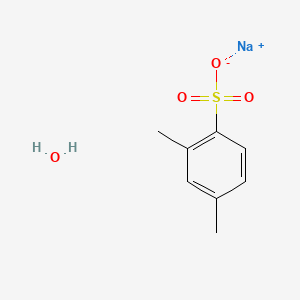
SodiuM 2,4-DiMethylbenzenesulfonate Monohydrate
Overview
Description
Sodium 2,4-Dimethylbenzenesulfonate Monohydrate is a chemical compound with the molecular formula C8H9NaO3S·H2O and a molecular weight of 226.23 . It is also known by other names such as 2,4-Dimethylbenzenesulfonic Acid Sodium Salt Monohydrate, Sodium m-Xylene-4-sulfonate Monohydrate, and m-Xylene-4-sulfonic Acid Sodium Salt Monohydrate .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 sodium atom, 3 oxygen atoms, and 1 sulfur atom, along with one molecule of water .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It appears as a white to almost white powder or crystal .Scientific Research Applications
Molar Heat Capacities and Volumes : A study by Sway, Hovey, and Tremaine (1986) focused on the densities and specific heats of aqueous sodium salts of various benzenesulfonates, including sodium 2,4-dimethylbenzenesulfonate. They analyzed the limiting partial molar volumes and heat capacities, contributing to a better understanding of the substance's physical properties in solution.
Synthesis and Polymer Applications : Wang, Chen, and Xu (1998) investigated the use of sodium sulfonate-functionalized poly(ether ether ketone)s, involving a synthesis process that includes sodium 2,4-dimethylbenzenesulfonate as a key component. This research, detailed in their paper, highlights the substance's role in creating new polymers with specific properties (Wang, Chen, & Xu, 1998).
Osmotic Coefficients in Solutions : The osmotic coefficients of solutions containing sodium 2,4-dimethylbenzenesulfonate were studied by Ho, Kahlow, Bender, and Johnson (1984). Their research provides insights into how the solute's concentration affects the properties of the solution, which is crucial for understanding its behavior in different environments (Ho, Kahlow, Bender, & Johnson, 1984).
Ionic Interactions and Hydrogen Bonding : A study by Gurbanov et al. (2017) discussed the synthesis of Sodium 2-(2-(1-cyano-2-oxopropylidene)hydrazinyl)benzenesulfonate and its behavior in solution, focusing on ionic interactions and hydrogen bonding. This research is significant for understanding the chemical behavior and potential applications of similar compounds (Gurbanov et al., 2017).
Structural Analysis : The structure of sodium 4-m-xylenesulfonate monohydrate, a related compound, was examined by Lefebvre, Miniewicz, and Kowal (1992). Their analysis provided detailed insights into the molecular structure and arrangement, which is essential for understanding the physical and chemical properties of similar sulfonate salts (Lefebvre, Miniewicz, & Kowal, 1992).
Safety and Hazards
Sodium 2,4-Dimethylbenzenesulfonate Monohydrate is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of ingestion, it is advised to rinse the mouth and seek medical help immediately .
Mechanism of Action
- Its role is to soften stool, making it easier to pass. This property makes it useful for treating constipation associated with dry, hard stools or opioid-induced constipation .
- As a surfactant, it allows fat and water to enter the feces, resulting in stool softening. This surfactant action enhances water absorption by the stool, making it less dry and more pliable .
Target of Action
Mode of Action
properties
IUPAC Name |
sodium;2,4-dimethylbenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na.H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOKFSDVOMOLJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride](/img/structure/B1510237.png)






![1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone](/img/structure/B1510250.png)